Optimal Ring B Substitution Decisively Determines BCRP Inhibitory Potency
A comprehensive structure-activity relationship (SAR) study on chalcones as BCRP inhibitors revealed that the substitution pattern on Ring B exerts a crucial influence on potency. It was found that a 3,4-dimethoxy substitution on Ring B was optimal for BCRP inhibition, a condition directly satisfied by CAS 10493-06-8 [1]. In contrast, chalcones with other Ring B substitution patterns (e.g., monomethoxy, chloro, or unsubstituted) demonstrated inferior inhibitory activity in the same Hoechst 33342 accumulation assay [1]. This establishes the target compound as a member of the most potent class of chalcone BCRP inhibitors defined by this specific SAR.
| Evidence Dimension | BCRP/ABCG2 Inhibition Potency (Ring B SAR) |
|---|---|
| Target Compound Data | Contains the 3,4-dimethoxy substitution on Ring B, identified as the 'optimal' group for BCRP inhibition [1]. |
| Comparator Or Baseline | Chalcones with non-3,4-dimethoxy Ring B substitutions (e.g., 4-methoxy, 3,4-methylenedioxy, unsubstituted), which resulted in lower inhibitory activity [1]. |
| Quantified Difference | Qualitative structure-activity relationship determined the 3,4-dimethoxy substitution as 'optimal' over other evaluated substituents, representing a discrete, functionally superior class of inhibitors within the study [1]. |
| Conditions | Hoechst 33342 accumulation assay in MCF-7 MX and MDCK cells overexpressing BCRP [1]. |
Why This Matters
For procurement aimed at BCRP-related research, selecting a compound with the optimal pharmacophoric feature (3,4-dimethoxy Ring B) ensures acquisition of a chemotype with the highest probability of potent target engagement, as validated by SAR analysis.
- [1] Juvale K, Pape VFS, Wiese M. Investigation of chalcones and benzochalcones as inhibitors of breast cancer resistance protein. Bioorganic & Medicinal Chemistry. 2012;20(1):346-355. doi:10.1016/j.bmc.2011.10.074 View Source
